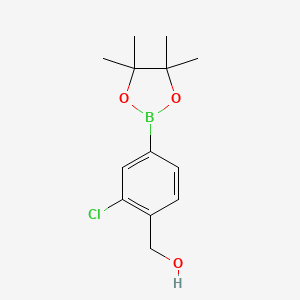
(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
説明
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known as 4-CPM, is a chemical compound that is widely used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and methanol. 4-CPM is a versatile compound that can be used to synthesize a variety of other compounds, and has been used in a variety of research applications such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Crystallographic Analysis
- This compound and its derivatives have been synthesized and characterized through a variety of analytical techniques, including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds serve as boric acid ester intermediates with benzene rings and have been studied for their molecular structures using density functional theory (DFT) to compare with X-ray diffraction values, revealing insights into their conformational analysis, molecular electrostatic potential, and frontier molecular orbitals. This deepens the understanding of their physicochemical properties and potential applications in material science and pharmaceuticals (Huang et al., 2021).
Medicinal Chemistry Applications
- In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as HGF-mimetic agents, showcasing the compound’s utility in drug discovery and development. The synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives highlights its role in creating novel compounds with potential biological activities (Das et al., 2011).
Material Science and Luminescence
- Boron-containing compounds, including those derived from “(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol,” have been investigated for their luminescent properties, which could be utilized in the development of new materials for optical applications, sensors, and electronic devices. Studies on the luminescent properties and synthesis of such compounds contribute to advancements in the field of materials science, particularly in creating novel luminescent materials (Fischer et al., 2013).
作用機序
Target of Action
It’s known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
The compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . Phosphitylation is a chemical reaction where a phosphite group is introduced into a molecule. This process can result in the formation of useful glycosyl donors and ligands .
特性
IUPAC Name |
[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQXWYINFTVLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


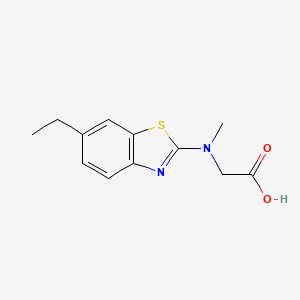
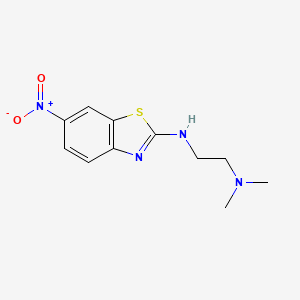

![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
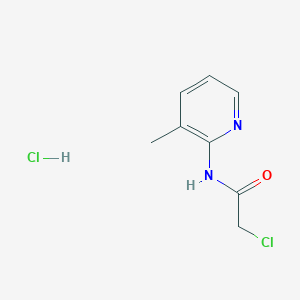
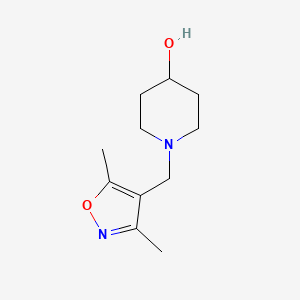

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)
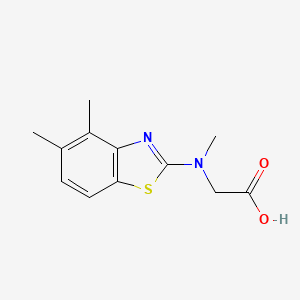
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
